N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine
Overview
Description
“N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine” is a chemical compound with the CAS number 1039821-56-1 . Its molecular formula is C10H14BrNS and it has a molecular weight of 260.19 .
Molecular Structure Analysis
The molecular structure of “N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine” consists of a cyclopentanamine group attached to a 4-bromothiophen-2-yl group via a methylene bridge .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine” are not fully detailed in the search results .Scientific Research Applications
PET Tracer for NMDA Receptors
N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine has been studied for its potential as a PET tracer for NR2B subunit-containing NMDA receptors. This application is significant for understanding the role of NMDA receptors in learning, memory, and neurodegenerative disorders like Alzheimer's disease. The compound showed promise in entering the brain and binding to the NR2B subunit-containing NMDAr in rodent brains (Christiaans et al., 2014).
Schiff Base Derivatives
Research has focused on synthesizing Schiff base derivatives using related compounds. These derivatives have shown potential in areas like optical limiting properties and as materials for third-order nonlinear behavior. The structural characteristics of these derivatives, including bromothiophenic structures and Br⋯Br interactions, have been a subject of interest (Ghazzali et al., 2007).
Antimalarial Activity
Derivatives of similar compounds have been synthesized and tested for antimalarial activity. Some of these compounds demonstrated significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, showing potential for antimalarial applications (Görlitzer et al., 2006).
Anticancer and Antimicrobial Activity
Certain Schiff base compounds synthesized from related chemicals have exhibited notable anticancer and antimicrobial activities. These findings are crucial for the development of new therapeutic agents (M et al., 2022).
Catalytic Applications in Polymerization
Research has also explored the use of similar compounds in the synthesis and structural characterization of metal complexes, which have shown high catalytic activity and potential applications in the polymerization of various materials (Shin et al., 2016).
DNA-Binding Analysis
The compound's related derivatives have been investigated for their DNA-binding capabilities. This research is significant for understanding the interactions of these compounds with biological molecules and their potential use in drug development (Warad et al., 2020).
properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNS/c11-8-5-10(13-7-8)6-12-9-3-1-2-4-9/h5,7,9,12H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFXTFNIYKCBKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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